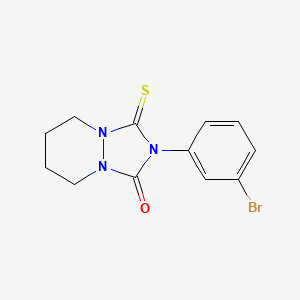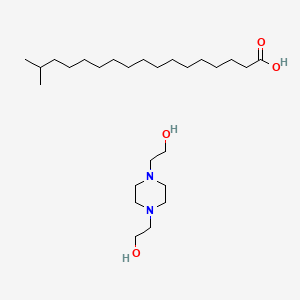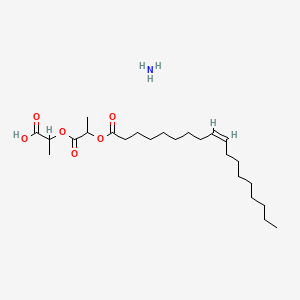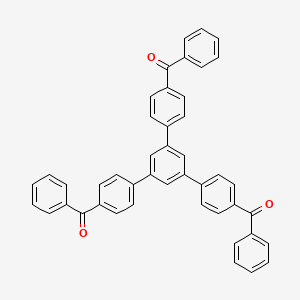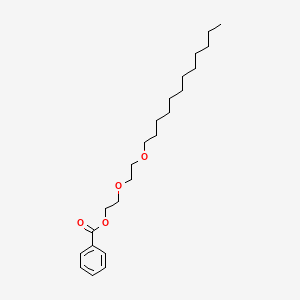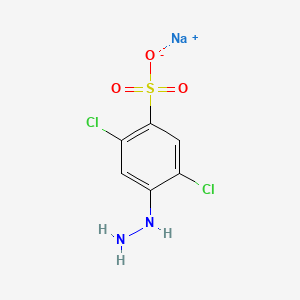
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H5Cl2N2NaO3S. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.
Scientific Research Applications
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 4-chloro-2-hydrazinobenzenesulfonate
- Sodium 2,4-dichloro-5-hydrazinobenzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Properties
CAS No. |
85959-67-7 |
|---|---|
Molecular Formula |
C6H5Cl2N2NaO3S |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate |
InChI |
InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
RFVLQKJFRXXZLG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


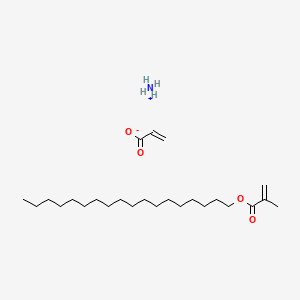
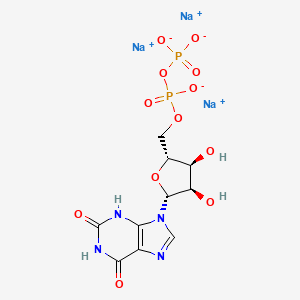
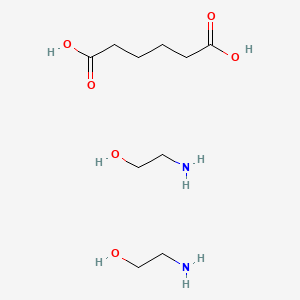
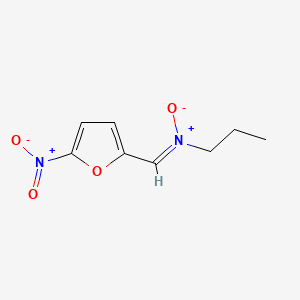

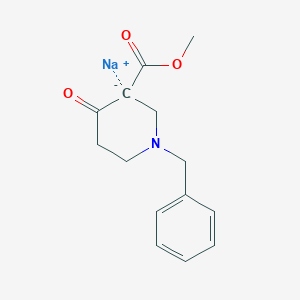
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)


